molecular formula C13H13BO4 B1425088 5-(Ethoxycarbonyl)naphthalene-1-boronic acid CAS No. 1394900-71-0

5-(Ethoxycarbonyl)naphthalene-1-boronic acid

Cat. No. B1425088
M. Wt: 244.05 g/mol
InChI Key: CMIBPCFOMZMVHS-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a chemical compound with the molecular formula C13H13BO4 . It is used in research and has a molecular weight of 244.05 g/mol . The compound is usually stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is 1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 .


Chemical Reactions Analysis

Boronic esters, including 5-(Ethoxycarbonyl)naphthalene-1-boronic acid, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is an area of ongoing research .


Physical And Chemical Properties Analysis

5-(Ethoxycarbonyl)naphthalene-1-boronic acid has a molecular weight of 244.05 g/mol . It is typically stored in a refrigerated environment .

Scientific Research Applications

Sensing Applications

Naphthalene-based boronic acids have been utilized in the development of sensors, particularly for the detection of saccharides. For example, naphthalene-based fluorescent boronic acid isomers have been synthesized for ratiometric and off-on sensing of sugars at physiological pH. These compounds exhibit significant fluorescence changes upon binding with carbohydrates, making them potential sensors for sugar detection in biological systems (Gao, Zhang, & Wang, 2005).

Synthesis and Catalysis

In synthetic chemistry, differentially protected diboron compounds bearing a naphthalene moiety have been shown to undergo highly regioselective diboration with terminal alkynes, leading to 1-alkene-1,2-diboronic acid derivatives. These products can undergo selective cross-coupling, demonstrating the utility of naphthalene boronic acids in the synthesis of complex organic molecules (Iwadate & Suginome, 2010).

Material Science

Naphthalene boronic acids have also been investigated for their luminescent properties and potential use in electroluminescent devices. The synthesis and structural analysis of phenol-pyridyl boron complexes with naphthalene derivatives have demonstrated their bright blue luminescence, highlighting their applicability in the development of lighting and display technologies (Zhang, Huo, Ye, Zhang, Tian, & Wang, 2006).

Environmental and Analytical Chemistry

The extraction and purification of sugars from hemicellulose hydrolysates using boronic acid carriers have shown the potential of naphthalene boronic acids in environmental applications. Research has demonstrated that naphthalene-2-boronic acid can effectively extract sugars from aqueous solutions, suggesting a method for purifying and concentrating sugars from biomass (Griffin & Shu, 2004).

Biodegradation Studies

Studies on the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) have identified carboxylated naphthalene derivatives as intermediates. This research provides insights into the environmental fate of PAHs and suggests potential strategies for their remediation (Zhang, Sullivan, & Young, 2004).

properties

IUPAC Name

(5-ethoxycarbonylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBPCFOMZMVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethoxycarbonyl)naphthalene-1-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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